An In-depth Technical Guide to 2,5-Dichlorobenzyl Chloride: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 2,5-Dichlorobenzyl Chloride: Properties, Synthesis, and Reactivity
This guide provides a comprehensive technical overview of 2,5-dichlorobenzyl chloride (C₇H₅Cl₃), a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] We will delve into its core physical and chemical properties, explore its synthesis via free-radical chlorination, and examine its reactivity, particularly in nucleophilic substitution and oxidation reactions. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this versatile chemical compound.
Compound Identification and Core Properties
2,5-Dichlorobenzyl chloride, also known as 1,4-dichloro-2-(chloromethyl)benzene, is a halogenated aromatic compound.[2] Its structure, featuring a dichlorinated benzene ring attached to a chloromethyl group, imparts a unique reactivity profile that is leveraged in various synthetic applications.
dot graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"]; bgcolor="#FFFFFF";
} Caption: Chemical Structure of 2,5-Dichlorobenzyl Chloride.
Below is a summary of the key physicochemical properties of 2,5-dichlorobenzyl chloride:
| Property | Value | Source |
| Molecular Formula | C₇H₅Cl₃ | [2] |
| Molecular Weight | 195.47 g/mol | [2] |
| CAS Number | 2745-49-5 | [2] |
| Appearance | Clear colorless to faintly yellow liquid | [1][3] |
| Odor | Strong, pungent | [1] |
| Boiling Point | 121-124 °C at 14 mmHg | |
| Refractive Index | 1.5725-1.5775 @ 20°C | [3] |
| Solubility | Not miscible in water | [1] |
Synthesis of 2,5-Dichlorobenzyl Chloride
The primary industrial and laboratory synthesis of 2,5-dichlorobenzyl chloride is achieved through the free-radical chlorination of 2,5-dichlorotoluene. This reaction is typically initiated by UV light or a radical initiator.
Mechanism of Free-Radical Chlorination:
The reaction proceeds via a classic free-radical chain mechanism involving three key stages: initiation, propagation, and termination.[4][5]
-
Initiation: The process begins with the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•) under the influence of UV light or heat.
-
Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of 2,5-dichlorotoluene, forming a resonance-stabilized benzyl radical and hydrogen chloride (HCl). This benzyl radical then reacts with another molecule of Cl₂ to yield 2,5-dichlorobenzyl chloride and a new chlorine radical, which continues the chain reaction.
-
Termination: The chain reaction is terminated when two radicals combine. This can occur in several ways, such as the combination of two chlorine radicals to form Cl₂, or a chlorine radical and a benzyl radical to form the product, or two benzyl radicals to form a dimer.
dot graph "free_radical_chlorination" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, margin="0.1,0.05"]; edge [fontname="Helvetica", fontsize=9]; bgcolor="#FFFFFF";
} Caption: Mechanism of Free-Radical Chlorination.
Experimental Protocol: Synthesis of 2,5-Dichlorobenzyl Chloride
This protocol describes a general laboratory procedure for the synthesis of 2,5-dichlorobenzyl chloride from 2,5-dichlorotoluene.
-
Materials:
-
2,5-Dichlorotoluene
-
Chlorine gas (Cl₂)
-
Inert solvent (e.g., carbon tetrachloride)
-
Radical initiator (e.g., azobisisobutyronitrile - AIBN) or a UV lamp
-
Nitrogen or Argon gas for inert atmosphere
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for reflux and distillation
-
-
Procedure:
-
Set up a round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer. Ensure the apparatus is dry and purged with an inert gas.
-
In the flask, dissolve 2,5-dichlorotoluene in the inert solvent.
-
If using a chemical initiator, add a catalytic amount of AIBN to the solution.
-
Heat the mixture to reflux. If using a UV lamp, position it to irradiate the reaction flask.
-
Slowly bubble chlorine gas through the refluxing solution. The reaction is exothermic, so the rate of chlorine addition should be controlled to maintain a steady reflux.
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Once the desired conversion is achieved, stop the chlorine flow and cool the reaction mixture to room temperature.
-
Purge the reaction mixture with an inert gas to remove any dissolved HCl and excess chlorine.
-
Wash the organic solution with a 5% sodium bicarbonate solution to neutralize any remaining HCl, followed by washing with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude 2,5-dichlorobenzyl chloride can be purified by vacuum distillation.
-
Chemical Reactivity and Applications
The reactivity of 2,5-dichlorobenzyl chloride is dominated by the lability of the benzylic chloride, making it an excellent substrate for nucleophilic substitution reactions.
3.1. Nucleophilic Substitution Reactions
The electron-withdrawing nature of the chlorine atoms on the aromatic ring and the resonance stabilization of the potential benzylic carbocation make 2,5-dichlorobenzyl chloride highly susceptible to nucleophilic attack. These reactions typically proceed via an Sₙ2 mechanism, characterized by a backside attack of the nucleophile, leading to an inversion of configuration if the carbon were chiral.[6] However, under conditions that favor carbocation formation (polar protic solvents), an Sₙ1 pathway can also be observed.
dot graph "nucleophilic_substitution_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, margin="0.1,0.05"]; edge [fontname="Helvetica", fontsize=9]; bgcolor="#FFFFFF";
} Caption: General Workflow for Nucleophilic Substitution.
Experimental Protocol: Synthesis of 2,5-Dichlorobenzyl Azide
This protocol provides an example of a nucleophilic substitution reaction to synthesize 2,5-dichlorobenzyl azide, a useful intermediate for introducing a nitrogen-containing functional group.
-
Materials:
-
2,5-Dichlorobenzyl chloride
-
Sodium azide (NaN₃)
-
Acetone or Dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve 2,5-dichlorobenzyl chloride in acetone or DMF.
-
Add sodium azide to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,5-dichlorobenzyl azide.
-
The product can be further purified by column chromatography if necessary.
-
3.2. Oxidation Reactions
The benzylic carbon in 2,5-dichlorobenzyl chloride can be oxidized to form the corresponding aldehyde or carboxylic acid, which are also valuable synthetic intermediates.
Oxidation to 2,5-Dichlorobenzaldehyde:
Mild oxidizing agents can selectively convert the chloromethyl group to an aldehyde.
Oxidation to 2,5-Dichlorobenzoic Acid:
Stronger oxidizing agents, such as potassium permanganate in an alkaline solution, will oxidize the chloromethyl group to a carboxylic acid.[7] This reaction is a common route to producing 2,5-dichlorobenzoic acid, an intermediate in the synthesis of herbicides and other agrochemicals.[8][9]
Experimental Protocol: Synthesis of 2,5-Dichlorobenzoic Acid
This protocol outlines the oxidation of 2,5-dichlorobenzyl chloride to 2,5-dichlorobenzoic acid.
-
Materials:
-
2,5-Dichlorobenzyl chloride
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
-
Water
-
Standard laboratory glassware
-
-
Procedure:
-
In a round-bottom flask, prepare a solution of sodium hydroxide in water.
-
Add 2,5-dichlorobenzyl chloride to the alkaline solution.
-
Heat the mixture and add potassium permanganate portion-wise. The purple color of the permanganate will disappear as it is consumed.
-
After the addition is complete, continue heating until the reaction is complete (as monitored by TLC).
-
Cool the reaction mixture and filter to remove the manganese dioxide byproduct.
-
To the filtrate, add sodium bisulfite to destroy any excess permanganate.
-
Acidify the solution with hydrochloric acid to precipitate the 2,5-dichlorobenzoic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
The crude product can be recrystallized from a suitable solvent like ethanol/water.
-
Spectroscopic Characterization
The structure of 2,5-dichlorobenzyl chloride can be confirmed by various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the two benzylic protons (CH₂) and a set of multiplets for the three aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will show a peak for the benzylic carbon and six distinct peaks for the aromatic carbons due to the asymmetry of the substitution pattern.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic peaks for C-H stretching of the aromatic ring and the CH₂ group, C=C stretching of the aromatic ring, and C-Cl stretching vibrations.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns, including the loss of a chlorine atom and the benzyl fragment. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will be evident in the molecular ion and chlorine-containing fragments.[10]
Safety and Handling
2,5-Dichlorobenzyl chloride is a corrosive and toxic substance that requires careful handling.[1][11][12]
-
Hazards: It is harmful if swallowed and causes severe skin burns and eye damage.[12] It is also classified as a lachrymator.[12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12] Work in a well-ventilated fume hood.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[12]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly closed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2,5-Dichlorobenzyl chloride is a key chemical intermediate with a well-defined reactivity profile that makes it a valuable building block in organic synthesis. Its ability to readily undergo nucleophilic substitution and oxidation reactions allows for the introduction of diverse functionalities, making it a cornerstone in the production of various pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety precautions, is essential for its effective and safe utilization in research and development.
References
-
2,5-DICHLOROBENZYL CHLORIDE 2745-49-5 wiki - Guidechem.
-
2,5-DICHLOROBENZENESULFONYL CHLORIDE(5402-73-3) 1H NMR spectrum - ChemicalBook.
-
Synthesis Methods of 2,5 - Dichlorobenzoic Acid - ChemicalBook.
-
SAFETY DATA SHEET - Fisher Scientific.
-
2,4-DICHLOROBENZYL CHLORIDE CAS No 94-99-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - Central Drug House.
-
2,5-Dichlorobenzyl chloride | C7H5Cl3 | CID 75976 - PubChem.
-
Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids - MDPI.
-
Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry - Aakash Institute.
-
1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0059882) - Human Metabolome Database.
-
2,5-DICHLOROBENZYL ALCOHOL(34145-05-6) 1H NMR spectrum - ChemicalBook.
-
2,4-Dichlorobenzyl chloride(94-99-5) 13C NMR spectrum - ChemicalBook.
-
2,5-Dichlorobenzoic acid(50-79-3) 13C NMR spectrum - ChemicalBook.
-
SAFETY DATA SHEET - CymitQuimica.
-
2,5-DICHLOROBENZYLZINC CHLORIDE SDS, 737797-20-5 Safety Data Sheets - ECHEMI.
-
The SN2 Reaction Mechanism - Master Organic Chemistry.
-
Free-radical halogenation - Wikipedia.
-
mass spectra - fragmentation patterns - Chemguide.
-
2,5-Dichlorobenzoyl chloride | C7H3Cl3O | CID 17945 - PubChem.
-
Safety data sheet - CPAChem.
-
(PDF) Methyl 2,5-dichlorobenzoate - ResearchGate.
-
2,5-Dichlorobenzoic acid synthesis - ChemicalBook.
-
11.2: The SN2 Reaction - Chemistry LibreTexts.
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts.
-
A Comparative Analysis of Halobenzyl Alcohol Reactivity in SN2 Reactions - Benchchem.
-
Free Radical Reactions - YouTube.
-
10.1 Free Radical Halogenation | Organic Chemistry - YouTube.
-
2,6-Dichlorobenzyl chloride(2014-83-7) 13C NMR spectrum - ChemicalBook.
-
2,3-Dichlorobenzyl chloride(3290-01-5) 1H NMR spectrum - ChemicalBook.
-
2,6-Dichlorobenzyl chloride(2014-83-7) 1H NMR spectrum - ChemicalBook.
-
2,5-Dichlorobenzoic acid - Optional[13C NMR] - Chemical Shifts - SpectraBase.
-
2,5-Dichlorobenzyl chloride, 97% 5 g | Buy Online | Thermo Scientific Chemicals.
-
advanced SN2 reaction practice - YouTube.
-
Application Notes and Protocols for the Hydrolysis of 2-Chlorobenzyl Chloride - Benchchem.
-
2,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5784 - PubChem.
-
SN2 – Knowledge and References - Taylor & Francis.
-
2,5-dichlorobenzoic acid methyl ester - AERU.
-
Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][1][12]benzodiazepin-1( 2H)-ones - PubMed.
-
Proposed fragmentation pathways for the major product ions observed in... | Download Scientific Diagram - ResearchGate.
-
Benzoyl chloride, o-chloro - Organic Syntheses Procedure.
-
NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data.
-
Synthesis of 2,5-dichlorotoluene - PrepChem.com.
-
CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride - Google Patents.
-
CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride - Google Patents.
-
CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018) - CHEMISTRY 1000.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 2,5-Dichlorobenzyl chloride | C7H5Cl3 | CID 75976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5-Dichlorobenzyl chloride, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. Chlorination: Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 5. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Synthesis Methods of 2,5 - Dichlorobenzoic Acid_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. 2,5-dichlorobenzoic acid methyl ester [sitem.herts.ac.uk]
- 10. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 11. fishersci.com [fishersci.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
